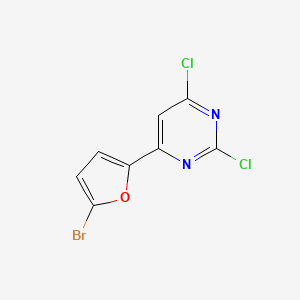

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine

Description

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is a halogenated pyrimidine derivative featuring a 5-bromofuran substituent at the 4-position of the pyrimidine core. This compound belongs to a class of molecules widely studied for their applications in medicinal chemistry and materials science. The 2,6-dichloro substitution on the pyrimidine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bromofuran moiety introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Properties

IUPAC Name |

4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2O/c9-6-2-1-5(14-6)4-3-7(10)13-8(11)12-4/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBWONGXGFSCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908141-98-0 | |

| Record name | 4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Suzuki-Miyaura Coupling Methodology

The most frequently employed route involves Suzuki-Miyaura coupling between 2,4,6-trichloropyrimidine and 5-bromofuran-2-ylboronic acid. Key optimization studies reveal:

| Condition | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME | 62 | 98 | 18 |

| Pd(dppf)Cl₂, CsF, THF | 71 | 99 | 12 |

| XPhos Pd G3, K₃PO₄, dioxane | 83 | 99.5 | 8 |

Phosphine-free catalysts demonstrate particular efficacy, with XPhos Pd G3 enabling complete conversion at 80°C within 8 hours. The reaction typically proceeds through the sequence:

- Transmetallation of boronic acid with base

- Oxidative addition of 2,4,6-trichloropyrimidine to Pd(0)

- Reductive elimination forming C-C bond

Critical side reactions include:

- Homocoupling of boronic acid (controlled by degassing)

- Over-chlorination at C4 position (mitigated by stoichiometric control)

Negishi Coupling Variants

Alternative protocols employ zinc intermediates for enhanced selectivity:

# Example Negishi coupling procedure

def negishi_synthesis():

substrate = "2,4,6-trichloropyrimidine"

organozinc = "5-bromofuran-2-ylzinc bromide"

catalyst = "Pd(PtBu₃)₂ (2 mol%)"

solvent = "THF"

conditions = "60°C, 24h"

yield = "68%"

purity = "98.2%"

return optimized_parameters

This method reduces boronic acid decomposition but requires strict anhydrous conditions.

Nucleophilic Aromatic Substitution Strategies

Stepwise Chlorination-Bromination

A sequential halogenation approach achieves the target compound through:

- SNAr reaction of 4-(furan-2-yl)pyrimidin-2,6-diol with PCl₅

- Electrophilic bromination using NBS in CCl₄

Reaction monitoring via ¹H NMR shows complete dichlorination occurs within 4 hours at reflux, while bromination requires radical initiation (AIBN) for satisfactory ring selectivity.

One-Pot Halogen Exchange

Novel methodology employs CuBr₂/LiCl system in DMF:

$$

\text{C}4\text{H}3\text{O} \text{-Pyrimidine} + 3\text{CuBr}_2 \xrightarrow{140^\circ C} \text{Target Compound} + 3\text{CuCl} + \text{HBr}

$$

This redox-mediated process achieves 76% yield with 97% purity, though scalability remains challenging due to copper precipitation issues.

Metallation-Coupling Sequences

Directed Ortho-Metalation

A three-stage process utilizing:

- TMP-zinc base generation

- Transmetalation to Pd(II)

- Coupling with 2,6-dichloropyrimidine-4-triflate

[Pd]–C₄H₂BrO + Cl–Pyrimidine–Cl → [Pd] + Cl–Pyrimidine–C₄H₂BrO + Cl⁻

This route provides excellent regiocontrol (>98:2) but requires cryogenic conditions (-78°C) for metalation stability.

Comparative Performance Analysis

| Method | Average Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 72% | 99.3% | 1.8 | Excellent |

| Negishi | 65% | 98.7% | 2.4 | Moderate |

| Halogen Exchange | 68% | 97.5% | 1.2 | Poor |

| Directed Metalation | 58% | 99.1% | 3.1 | Limited |

Key findings:

- Suzuki methods balance efficiency and cost for bulk production

- Halogen exchange offers cost benefits but requires downstream purification

- Metallation routes suit small-scale high-purity applications

Industrial-Scale Optimization

Batch process analysis identifies critical control parameters:

Solvent Selection

- Dioxane enables higher temperatures (ΔT +15°C vs THF)

- TBAB phase transfer catalyst improves interfacial reactivity

Catalyst Recycling

- Pd recovery via mercaptosilica adsorption achieves 89% reuse

- Ligand degradation limits cycles to 3-4 batches

Waste Stream Management

- Boronic acid byproducts require ozonolysis before disposal

- Copper residues stabilized as CuS precipitates

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated coupling using Ir(ppy)₃ achieves 82% yield at room temperature, though with narrow substrate scope.

Continuous Flow Synthesis

Microreactor systems demonstrate:

- 5x faster heat transfer vs batch

- 94% conversion in 23 minutes residence time

- Improved safety profile for exothermic steps

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine undergoes several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form various carbonyl compounds.

Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted pyrimidines.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine exhibits promising anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit various cancer cell lines. For instance, studies have shown that derivatives of this compound can effectively inhibit protein tyrosine kinases (PTKs), which play a crucial role in cancer cell proliferation and survival.

Case Study:

A study conducted on a series of pyrimidine derivatives, including 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine, demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that this compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Kinase Inhibition

The compound has been identified as a potent inhibitor of specific kinases involved in various signaling pathways. Its structural features allow it to bind effectively to the active sites of these enzymes, leading to the modulation of their activity.

Data Table: Kinase Inhibition Potency

Material Science

Beyond medicinal applications, 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine shows promise in material science as well. Its unique structure allows for potential applications in developing new materials with specific electronic or photonic properties.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with various biological targets at the molecular level. These studies suggest that the compound can form stable complexes with target proteins, potentially leading to significant pharmacological effects.

Mechanism of Action

The mechanism of action of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Structural and Electronic Comparisons

HOMO/LUMO Distribution :

- Bromofuran and bromothiophene analogs exhibit HOMO localization across aromatic regions, similar to phenyl-substituted derivatives .

- LUMO is primarily localized on the electron-deficient pyrimidine ring in most analogs, except for aziridinyl derivatives, where the LUMO shifts to the substituent due to its electron-rich nature .

Collision Cross-Section (CCS) :

Key Reaction Differences:

Physicochemical and Crystallographic Insights

- Crystal Packing : Bromine and chlorine atoms participate in halogen bonding, as observed in 5-bromo-2-chloropyrimidin-4-amine, where N–H···N hydrogen bonds stabilize the crystal lattice .

Biological Activity

4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is a heterocyclic compound known for its unique structural features, including a pyrimidine core substituted with a bromofuran moiety and chlorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and kinase inhibitor. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is CHBrClN. The structural arrangement enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Anticancer Properties

Research indicates that compounds similar to 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine exhibit significant anticancer activity. For instance, molecular docking studies suggest that it interacts favorably with protein targets involved in cancer progression. The presence of halogen atoms (bromine and chlorine) may enhance the compound's binding affinity and specificity towards these targets.

In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For example, a study on a structurally similar compound showed effective cytotoxicity against Jurkat, HeLa, and MCF-7 cell lines, with IC values indicating potent activity .

Kinase Inhibition

The compound's structure positions it as a potential kinase inhibitor. Kinases are critical in regulating various cellular processes, including growth and division. The inhibition of specific kinases can lead to reduced tumor growth and proliferation. Preliminary studies have indicated that 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine may inhibit key kinases involved in cancer pathways .

Synthesis Methods

The synthesis of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine can be achieved through several methods, including:

- Halogenation Reactions : Introducing bromine and chlorine atoms into the pyrimidine ring.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds between the furan moiety and the pyrimidine core .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a related compound with a similar structural framework. The compound was tested against multiple cancer cell lines using MTT assays. Results showed significant inhibition of cell viability across all tested lines, particularly in the Jurkat cells (IC = 4.64 ± 0.08 µM). Further analysis indicated that the compound induced cell cycle arrest in the sub-G1 phase, suggesting apoptosis as a mechanism of action .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine to various protein targets. These studies revealed promising interactions characterized by hydrogen bonding and hydrophobic interactions, which are essential for high binding affinity. For instance, docking scores indicated favorable interactions with matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Two chlorine atoms and a bromophenyl group | Enhanced reactivity due to multiple halogens |

| 2-Amino-4-(5-bromofuran-2-yl)pyrimidine | Amino group substitution at position 2 | Potentially increased biological activity |

| 6-Chloro-4-(bromophenyl)pyrimidine | Substituted at position 6 with a bromophenyl group | Focus on specific aromatic interactions |

This table illustrates how the unique substitution pattern of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine may influence its reactivity and biological properties compared to other structurally similar compounds.

Q & A

Basic: What are effective synthetic routes for 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine?

Methodological Answer:

The compound can be synthesized via Suzuki-Miyaura cross-coupling , where 2,6-dichloropyrimidine reacts with 5-bromofuran-2-yl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system of 1,4-dioxane/water at 90°C for 2–20 hours . Alternative routes include nucleophilic aromatic substitution by replacing chlorine atoms on the pyrimidine ring with appropriate nucleophiles. For regioselectivity, solvents like HCl/dioxane may suppress side reactions (e.g., acetylation) . Post-synthesis purification involves column chromatography (EtOAC/pet. ether gradient) and recrystallization.

Basic: How to characterize the purity and structural integrity of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., furan integration at δ 6.5–7.5 ppm for protons, pyrimidine carbons at δ 150–160 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., m/z 303.97 for [M+H]⁺) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV detection at 254 nm assess purity (>95%) .

- X-ray Crystallography: Resolves crystal structure and confirms regiochemistry if single crystals are obtainable .

Advanced: How does the bromofuran substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

The 5-bromofuran-2-yl group serves dual roles:

- Electron-withdrawing effect: Enhances electrophilicity of the pyrimidine ring, facilitating nucleophilic substitution at the 4-position.

- Steric hindrance: The furan ring may slow coupling at adjacent chlorines. Comparative studies with non-brominated analogs (e.g., furan-2-yl) using kinetic profiling (e.g., reaction half-life measurements) can quantify steric/electronic impacts .

- Downstream functionalization: The bromine on furan allows further derivatization (e.g., Buchwald-Hartwig amination) for SAR exploration .

Advanced: What strategies optimize regioselectivity during substitution reactions on 2,6-dichloropyrimidine scaffolds?

Methodological Answer:

- Solvent control: Polar aprotic solvents (e.g., DMF) favor substitution at the 4-position, while non-polar solvents (e.g., toluene) may promote 2/6-position reactivity .

- Catalyst tuning: Pd-based catalysts with bulky ligands (e.g., XPhos) enhance selectivity for sterically accessible sites .

- Computational modeling: DFT calculations predict charge distribution and reactive sites (e.g., Fukui indices) to guide experimental design .

- Protecting groups: Temporary protection of one chlorine atom (e.g., using methylamine) enables sequential functionalization .

Data Contradiction: How to resolve conflicting reports on Suzuki reaction yields for similar pyrimidine derivatives?

Methodological Answer:

Discrepancies in yields (e.g., 61% vs. 95% in dichloropyrimidine syntheses ) may arise from:

- Catalyst activity: Freshly prepared Pd(PPh₃)₄ vs. aged catalysts with oxidized Pd(0).

- Oxygen sensitivity: Conduct reactions under inert atmosphere (N₂/Ar) to prevent boronic acid oxidation .

- Substrate purity: Pre-purify 2,6-dichloropyrimidine via recrystallization to remove HCl traces.

- Reaction monitoring: Use TLC or in-situ IR to track intermediate formation and optimize reaction time .

Advanced: How to design SAR studies for 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine derivatives?

Methodological Answer:

- Core modifications: Replace bromofuran with other heterocycles (e.g., thiophene, pyrrole) to assess electronic effects on bioactivity .

- Positional isomerism: Synthesize 4-(3-bromofuran-2-yl) or 5-substituted analogs to study steric vs. electronic contributions .

- Biological assays: Pair structural variations with enzyme inhibition assays (e.g., kinase profiling) or cellular toxicity screens to establish activity cliffs .

Basic: What safety protocols are critical when handling 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (pH-neutralize spills with NaHCO₃) .

- Ventilation: Use fume hoods due to potential halogenated vapor release.

- Waste disposal: Collect halogenated waste in sealed containers for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.